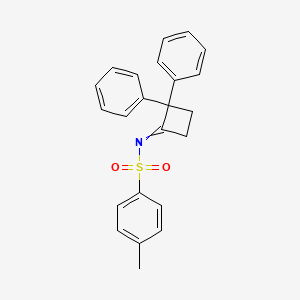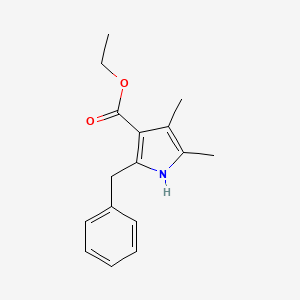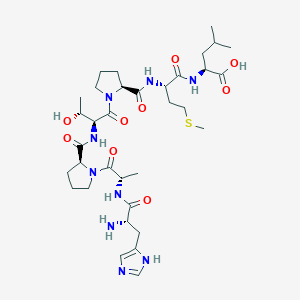![molecular formula C39H53ClO4 B12613136 (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and an oleanane skeleton. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oleanane skeleton: This can be achieved through cyclization reactions involving triterpenoid precursors.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl reagents under specific conditions to attach the chlorophenyl group to the oleanane skeleton.
Formation of the propenyl linkage: This involves the use of propenylating agents to introduce the propenyl group, followed by oxidation to form the oxo group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further studied for their unique properties.
Scientific Research Applications
(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (3beta)-3-[[(2e)-3-(4-Methylphenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
- (3beta)-3-[[(2e)-3-(4-Fluorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid
Uniqueness
Compared to similar compounds, (3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C39H53ClO4 |
|---|---|
Molecular Weight |
621.3 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H53ClO4/c1-34(2)20-22-39(33(42)43)23-21-37(6)27(28(39)24-34)13-14-30-36(5)18-17-31(35(3,4)29(36)16-19-38(30,37)7)44-32(41)15-10-25-8-11-26(40)12-9-25/h8-13,15,28-31H,14,16-24H2,1-7H3,(H,42,43)/b15-10+/t28-,29-,30+,31-,36-,37+,38+,39-/m0/s1 |
InChI Key |
VVRRKSVMSIMNKI-CEDKKCENSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC=C(C=C6)Cl |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)Cl)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)

![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)


![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
